- Amberlyst A-26, an efficient and reusable heterogeneous catalyst for a one-pot oxidation-Cannizzaro reaction, Journal of Chemical Research, 2013, 37(1), 51-52

Cas no 90-64-2 (Mandelic acid)

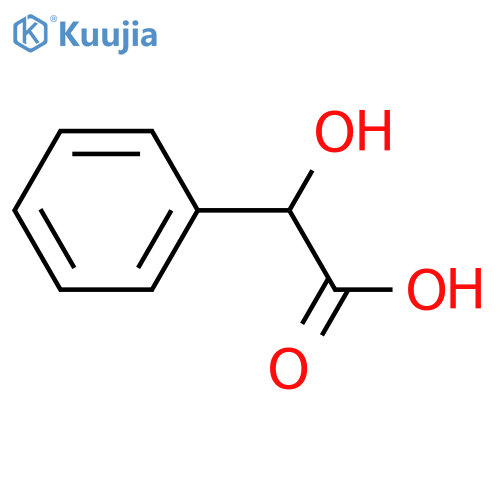

L'acido mandelico è un alfa-idrossiacido (AHA) aromatico derivato dalle mandorle amare, noto per le sue proprietà cheratolitiche e antibatteriche. Chimicamente, è un acido fenilglicolico con formula C₈H₈O₃, che combina le funzionalità di un acido carbossilico e un gruppo idrossilico.

Grazie alla sua struttura molecolare, presenta un'azione esfoliante delicata, ideale per il trattamento di pelli sensibili o acneiche, riducendo l'irritazione tipica di altri AHAs. La sua attività antimicrobica lo rende efficace contro batteri come Cutibacterium acnes, mentre la sua capacità di inibire la tirosinasi contribuisce a schiarire iperpigmentazioni. Inoltre, la sua lipofilia ne favorisce la penetrazione nei follicoli sebacei, ottimizzandone l'efficacia in formulazioni dermatologiche.

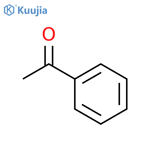

Mandelic acid structure

Nome del prodotto:Mandelic acid

Mandelic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- DL-Mandelic acid

- (+/-)-alpha-Hydroxyphenylacetic acid

- dl-mandelic acid free acid

- (+/-)-Mandelic acid

- mandelic acid

- Benzeneaceticacid,alpha-hydroxy-,(+-)-

- DL-MANDELICACID,REAGENT

- DL-mandelic acid(mandelic acid)

- (R)(S)-MANDELICACID

- (±)-DL-Mandelic acid

- DL-Mandelic acid DL

- Mandelic aCld

- 2-Hydroxy-2-Phenylacetic Acid

- Benzeneacetic acid, a-hydroxy-

- MANDELIC ACID, DL-(RG)

- CYCLANDELATE,PEMOLINE

- Mandelic Acid (AS)

- Phenylglycolic acid

- Phenylhydroxyacetic acid

- α-Hydroxybenzeneacetic acid

- α-Hydroxyphenylacetic acid

- dl-Mandelic acid

- (±)-Mandelic Acid

- (RS)-Mandelic acid

- Racemic mandelic acid

- DL-Amygdalic Acid

- alpha-Hydroxyphenylacetic acid

- Amygdalic acid

- alpha-Hydroxy-benzeneacetic acid

- Almond acid

- Uromaline

- p-Mandelic acid

- Paramandelic acid

- 2-Phenylglycolic acid

- Hydroxy(phenyl)acetic acid

- Glycolic acid, phenyl-

- (+-)-Mandelic acid

- Kyselina mandlova

- 2-Phenyl-2-hydroxyacetic acid

- alpha-Hydroxy-alpha-toluic acid

- 2-Hydroy-2-phenylacetic acid

- Mandelic acid [USP]

- DL-Hydroxy(phe

- Mandelic acid (7CI, 8CI)

- α-Hydroxybenzeneacetic acid (ACI)

- (RS)-2-Hydroxy-2-phenylacetic acid

- (±)-2-Hydroxy-2-phenylethanoic acid

- (±)-α-Hydroxybenzeneacetic acid

- (±)-α-Hydroxyphenylacetic acid

- DL-Hydroxy(phenyl)acetic acid

- NSC 7925

- S 14-75781

- α-Hydroxy-α-toluic acid

- Glycopyrronium Bromide Imp. C (EP): (2RS)-2-Hydroxy-2-phenylacetic Acid (Mandelic Acid)

- Mandelic acid

-

- MDL: MFCD00064250

- Inchi: 1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)

- Chiave InChI: IWYDHOAUDWTVEP-UHFFFAOYSA-N

- Sorrisi: O=C(C(C1C=CC=CC=1)O)O

- BRN: 510011

Proprietà calcolate

- Massa esatta: 152.047344

- Massa monoisotopica: 152.047344

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 11

- Conta legami ruotabili: 2

- Complessità: 138

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 0.6

- Conta Tautomer: niente

- Superficie polare topologica: 57.5

- Carica superficiale: 0

Proprietà sperimentali

- Colore/forma: Cristalli ortorombi bianchi in scaglie

- Densità: 1.30

- Punto di fusione: 119.0 to 122.0 deg-C

- Punto di ebollizione: 214.6°C (rough estimate)

- Punto di infiammabilità: 162.6±18.8 °C

- Indice di rifrazione: 1.4810 (estimate)

- PH: 2.3 (10g/l, H2O)

- Solubilità: 139g/l

- Coefficiente di ripartizione dell'acqua: 150 g/L (20 ºC)

- Sensibilità: Light Sensitive

- Attività ottica: [α]/D 0±1°, c = 5 in H2O

- pka: 3.85(at 25℃)

- Pressione di vapore: 0.0±0.7 mmHg at 25°C

- Merck: 5717

- Solubilità: Solubile in acqua, etanolo, etere, isopropanolo.

Mandelic acid Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Danger

- Dichiarazione di pericolo: H318

- Dichiarazione di avvertimento: P280,P305+P351+P338,P310

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: R22;R36/37/38

- Istruzioni di sicurezza: S26;S37/39

- RTECS:OO6300000

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:Store at room temperature

- TSCA:Yes

Mandelic acid Dati doganali

- CODICE SA:29181990

Mandelic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1375058-500MG |

90-64-2 | 500MG |

¥2801.06 | 2023-04-13 | |||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013252-500g |

Mandelic acid |

90-64-2 | CP | 500g |

¥101 | 2024-05-21 | |

| TRC | M162525-250g |

Mandelic Acid |

90-64-2 | 250g |

$696.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D401709-5kg |

DL-Mandelic acid |

90-64-2 | 97% | 5kg |

$300 | 2024-06-05 | |

| eNovation Chemicals LLC | D401709-10kg |

DL-Mandelic acid |

90-64-2 | 97% | 10kg |

$480 | 2024-06-05 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3199-1G |

90-64-2 | ¥1802.67 | 2023-01-14 | ||||

| Enamine | EN300-19482-50.0g |

2-hydroxy-2-phenylacetic acid |

90-64-2 | 95% | 50g |

$50.0 | 2023-05-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M104997-250g |

Mandelic acid |

90-64-2 | CP,98.5% | 250g |

¥66.90 | 2023-09-02 | |

| Life Chemicals | F2191-0202-2.5g |

(+/-)-Mandelic acid |

90-64-2 | 95%+ | 2.5g |

$40.0 | 2023-11-21 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3199-1G |

Mandelic acid |

90-64-2 | 1g |

¥2064.56 | 2025-01-16 |

Mandelic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Selenium dioxide Catalysts: Amberlyst A 26 Solvents: 1,4-Dioxane , Water ; 24 h, 90 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Poly(vinylpyrrolidone) , Gold alloy, base, Au 50,Pd 50 Solvents: Water ; rt

Riferimento

- Compositional Effect in AuPd Bimetallic Nanoparticles Towards Product Selectivity during Aerobic Oxidation of α-Hydroxy Esters and Phosphonates, ChemistrySelect, 2016, 1(16), 5265-5269

Synthetic Routes 3

Condizioni di reazione

1.1 Catalysts: Nitrilase Solvents: Water ; pH 7.3, 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1.5, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1.5, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt

Riferimento

- Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives, Journal of Agricultural and Food Chemistry, 2004, 52(26), 8155-8162

Synthetic Routes 4

Condizioni di reazione

Riferimento

- Oxidative and methylative deprotection of methylthiomethyl esters, Tetrahedron Letters, 1979, (8), 689-90

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: 1,5-Diazabicyclo[4.3.0]non-5-ene

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Racemization and asymmetric transformation of α-substituted carboxylic acids, 1997, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: Iridium(1+), dicarbonyl[1,2,3,5,6,7-hexahydro-1,3,5,7-tetramethylbenzo[1,2-d:4,5… Solvents: Water ; 30 min, rt; 24 h, 105 °C

Riferimento

- Selective Transformation of Vicinal Glycols to α-Hydroxy Acetates in Water via a Dehydrogenation and Oxidization Relay Process by a Self-Supported Single-Site Iridium Catalyst, ACS Catalysis, 2021, 11(21), 12833-12839

Synthetic Routes 7

Condizioni di reazione

1.1 Catalysts: Nitrilase Solvents: Water ; overnight, pH 7.2, 30 °C

Riferimento

- Unexpected Stereorecognition in Nitrilase-Catalyzed Hydrolysis of β-Hydroxy Nitriles, Organic Letters, 2006, 8(20), 4429-4431

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Selenium dioxide Catalysts: Ytterbium triflate Solvents: Perfluorodecalin , Water ; 12 h, 90 °C

Riferimento

- Rare earth(III) perfluorooctanesulfonates-catalyzed synthesis of α-hydroxy-arylacetic acids from aryl methyl ketones in fluorous media, Catalysis Communications, 2007, 8(6), 871-875

Mandelic acid Raw materials

Mandelic acid Preparation Products

Mandelic acid Letteratura correlata

-

1. Back matter

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

90-64-2 (Mandelic acid) Prodotti correlati

- 1914-99-4(Chlorophosphonazo III (Technical Grade))

- 611-71-2(D-(-)-Mandelic acid)

- 104-01-8(4-Methoxyphenylacetic acid)

- 17199-29-0((S)-(+)-Mandelic Acid)

- 614-75-5(2-Hydroxyphenylacetic acid)

- 31284-89-6((R)-4-Methylmandelic Acid)

- 59-30-3(Folic acid)

- 611-72-3(Mandelic acid)

- 621-37-4(3-Hydroxyphenylacetic acid)

- 2172551-20-9(ethyl 1-(2-hydroxypropan-2-yl)-3-methylcyclohexane-1-carboxylate)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:90-64-2)DL-Mandelic acid

Purezza:99%

Quantità:200kg

Prezzo ($):Inchiesta